Succinate/succinate receptor antagonist 1

Description

Biochemical Role of Succinate in Cellular Metabolism

Succinate, or butanedioic acid, occupies a central position in the tricarboxylic acid (TCA) cycle, where it is synthesized from succinyl-CoA via succinyl-CoA synthetase and subsequently oxidized to fumarate by succinate dehydrogenase (SDH) . This conversion is integral to mitochondrial oxidative phosphorylation, generating ATP through the electron transport chain (ETC) . Beyond its metabolic role, succinate accumulates under hypoxic conditions, acting as a signaling molecule that modulates cellular responses to energy stress.

In addition to its mitochondrial functions, succinate serves as a substrate for extramitochondrial enzymes such as prolyl hydroxylases, influencing hypoxia-inducible factor (HIF)-1α stabilization and adaptive responses to low oxygen . Recent studies highlight its extracellular signaling capabilities, where it activates SUCNR1 to regulate immune and metabolic pathways . This dual role—metabolic intermediate and extracellular ligand—positions succinate at the nexus of cellular energy homeostasis and intercellular communication.

Properties

Molecular Formula |

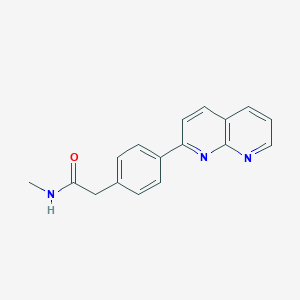

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-methyl-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C17H15N3O/c1-18-16(21)11-12-4-6-13(7-5-12)15-9-8-14-3-2-10-19-17(14)20-15/h2-10H,11H2,1H3,(H,18,21) |

InChI Key |

CNTLNLSLKYIFRS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Chemical Modifications

Core Scaffold Derivation

The antagonist 1 originated from a piperazine-based scaffold, optimized through iterative structure-activity relationship (SAR) studies. Initial synthesis involved:

- Alkylation : Introduction of a Boc-protected aminoalkyl halide to a phenylquinoline backbone.

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH) to convert esters to carboxylic acids.

- Boc Deprotection : Trifluoroacetic acid (TFA)-mediated removal of tert-butoxycarbonyl groups.

- Substitution Reactions : Coupling with nitrobenzoxadiazole (NBD) chloride to introduce fluorophore tags for binding assays.

Key intermediates, such as 45 and 46 , were synthesized via Suzuki-Miyaura cross-coupling to append aryl groups, enhancing receptor interactions.

Table 1: Synthetic Intermediates and Their Properties

| Compound | Modification Step | Yield (%) | Purity (%) |

|---|---|---|---|

| 45 | Suzuki Coupling | 68 | 95 |

| 46 | NBD Functionalization | 72 | 97 |

Structural Determinants for Species Selectivity

Human vs. Mouse SUCNR1 Mutagenesis

1 exhibited negligible activity at murine SUCNR1 due to three critical residues:

- N18¹·³¹E : Neutralizes charge at extracellular loop 1 (EL1).

- K269⁷·³²N : Alters transmembrane domain 7 (TM7) polarity.

- G84ᴱᴸ¹W : Introduces aromatic stacking in EL1.

Humanized mouse SUCNR1 (hmSUCNR1) incorporating these mutations restored 1 's binding affinity (pIC₅₀ = 7.10 ± 0.10 vs. 7.07 for human SUCNR1).

Table 2: Binding Affinities Across Species

| Receptor | K_d (nM) | pIC₅₀ (cAMP Assay) |

|---|---|---|

| Human SUCNR1 | 310 | 7.07 ± 0.12 |

| hmSUCNR1 | 390 | 7.10 ± 0.10 |

| Wild-type Mouse | >30,000 | <4.5 |

Pharmacological Optimization

Fluorescent Tracer Development

The antagonist tracer 46 (NBD-conjugated 1 ) enabled NanoBRET assays to quantify SUCNR1 binding:

- Binding Assay Conditions : 562 nM 46 , 30 min incubation at 37°C.

- K_d Values: 310 nM (human), 390 nM (hmSUCNR1).

Competition binding with 22 (agonist tracer) confirmed 1 's competitive inhibition (r = 0.98 correlation between tracers).

In Vitro and In Vivo Validation

Functional Antagonism

1 inhibited succinate-induced cAMP reduction in HEK-293T cells:

Structural Insights from Cryo-EM and Crystallography

Cryo-EM structures of SUCNR1 bound to 1 revealed:

- Binding Pocket : Interactions with R281⁷·³⁹, Y83²·⁶⁴, and F175ᴱᶜᴸ² stabilize the antagonist.

- Hydrophobic Network Rearrangement : TM5/TM6 helices shift to accommodate 1 , blocking Gᵢ protein coupling.

Molecular dynamics simulations confirmed salt bridges between 1 's carboxyl groups and R99³·²⁹/R281⁷·³⁹, explaining species selectivity.

Chemical Reactions Analysis

Succinate/succinate receptor antagonist 1 undergoes various chemical reactions:

Types of Reactions: The compound primarily undergoes substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol 300, and Tween 80.

Major Products Formed: The major products formed from these reactions include the final this compound compound, which is used for therapeutic purposes.

Scientific Research Applications

Cardiovascular Applications

Succinate and its receptor have been identified as critical mediators in cardiovascular diseases, particularly in conditions such as hypertension and fibrosis associated with diabetes mellitus. The activation of SUCNR1 has been linked to the promotion of oxidative stress and inflammation, which are key contributors to cardiovascular pathology.

- Research Findings : Studies have demonstrated that antagonists targeting SUCNR1 can mitigate the adverse effects of succinate accumulation, potentially offering new therapeutic strategies for managing hypertension and related complications .

Inflammatory Disorders

The role of SUCNR1 in inflammation is multifaceted. It has been shown that succinate can enhance mast cell activation, leading to increased allergic responses and bronchoconstriction. This pathway suggests a direct link between metabolic disturbances and allergic conditions such as asthma.

- Case Study : In experiments involving human mast cells, succinate exposure resulted in heightened reactivity to IgE-dependent stimuli, indicating that SUCNR1 antagonism could serve as a potential treatment for allergic asthma .

- Periodontitis : Elevated succinate levels have also been implicated in periodontitis, where SUCNR1 activation exacerbates inflammatory responses leading to bone loss. Therapeutic studies revealed that specific SUCNR1 antagonists effectively inhibited osteoclastogenesis and inflammation associated with periodontal disease .

Cancer Research

Recent investigations have highlighted the tumorigenic potential of succinate through its interaction with SUCNR1. In particular, mutations in succinate dehydrogenase (SDH) lead to succinate accumulation, which can stimulate tumor growth via autocrine signaling through SUCNR1.

- Findings : Elevated expression of SUCNR1 in tumors associated with SDH mutations has been documented, suggesting that targeting this receptor may provide a novel approach to treating certain cancers .

Metabolic Disorders

Succinate's role extends into metabolic regulation, particularly concerning energy homeostasis and insulin sensitivity. Activation of SUCNR1 has been linked to enhanced ATP production in macrophages during sepsis, suggesting a protective role against bioenergetic dysfunction.

- Research Implications : The dual nature of succinate's actions—both pro-inflammatory and anti-inflammatory—highlights the need for further research into its therapeutic potential across various metabolic conditions .

Structural Insights and Drug Development

Recent structural studies have provided insights into how succinate binds to SUCNR1, paving the way for the development of more effective antagonists. Synthetic compounds like cis-epoxysuccinate have demonstrated higher potency compared to natural succinate, indicating potential for drug development aimed at modulating this pathway .

Mechanism of Action

The mechanism of action of succinate/succinate receptor antagonist 1 involves the inhibition of succinate receptor 1:

Comparison with Similar Compounds

Comparison with SUCNR1 Agonists

Natural Agonist: Succinate

- Structure : A dicarboxylate with two negatively charged carboxyl groups.

- Binding Mechanism :

- Potency : EC50 = 17–56 μM in cAMP inhibition assays .

- Functional Role : Activates Gi signaling, reducing intracellular cAMP levels and promoting inflammation and fibrosis .

Table 1: Agonist Comparison

Comparison with SUCNR1 Antagonists

Succinate/Succinate Receptor Antagonist 1

NF-56-EJ40 (Antagonist)

- Structure : Bulky synthetic compound with one carboxyl group .

- Binding Mechanism :

- Functional Impact : Stabilizes SUCNR1 in an inactive state, as shown in cryo-EM structures .

Table 2: Antagonist Comparison

Mechanistic Insights from Structural Studies

- Agonist-Induced Activation :

- Antagonist Effects :

- NF-56-EJ40 and antagonist 1 lock TM3/TM7 in inactive conformations, disrupting Gi interface formation .

Biological Activity

Succinate, a key intermediate in the citric acid cycle, has garnered attention for its role as a signaling molecule through the activation of its receptor, succinate receptor 1 (SUCNR1). This receptor is implicated in various physiological and pathological processes, including metabolism, inflammation, and cancer progression. The exploration of succinate receptor antagonists, particularly Succinate/SUCNR1 antagonist 1, provides insights into therapeutic strategies targeting SUCNR1-mediated pathways.

Overview of SUCNR1

SUCNR1 is a G protein-coupled receptor (GPCR) that mediates the effects of succinate in various tissues. It is expressed in several organs, including the liver, kidney, and adipose tissue. The receptor is activated by elevated succinate levels, often resulting from metabolic stress or tissue injury. This activation triggers downstream signaling pathways that influence cell survival, proliferation, and inflammation .

Metabolic Regulation

Succinate acts as an alarmin that initiates inflammatory responses through SUCNR1. It has been shown to enhance cytokine production in macrophages and promote chemotaxis in dendritic cells . In conditions such as diabetes and metabolic syndrome, succinate signaling through SUCNR1 contributes to hypertension and fibrosis .

Tumorigenesis

Recent studies have highlighted the role of succinate in tumorigenesis, particularly in tumors associated with SDHx mutations. Elevated SUCNR1 expression has been observed in pheochromocytomas and paragangliomas, suggesting that succinate may confer a growth advantage to these tumors by autocrine stimulation of SUCNR1 . In vitro studies indicate that succinate enhances cell viability and proliferation in cancer cell lines through activation of pathways involving HIF-1α stabilization and ERK1/2 phosphorylation .

Case Studies

- Pheochromocytoma and Paraganglioma

-

Inflammatory Diseases

- Findings : SUCNR1 activation enhances mast cell reactivity and cytokine release.

- Mechanism : Succinate potentiates IgE-dependent activation of mast cells, leading to increased histamine release.

- Implication : SUCNR1 antagonists could be beneficial in managing allergic responses and autoimmune diseases like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

Recent research has focused on developing non-metabolite agonists for SUCNR1 to better understand its biological activity without the confounding effects of succinate's metabolic roles. These compounds exhibit high selectivity and potency towards SUCNR1, providing valuable tools for pharmacological studies .

Signaling Pathways

Activation of SUCNR1 leads to various intracellular responses:

- Mobilization of calcium ions via phospholipase C (PLC) activation.

- Stimulation of mitogen-activated protein kinase (MAPK) pathways.

- Induction of inflammatory cytokines such as IL-1β from macrophages .

Data Summary

Future Perspectives

The development of selective SUCNR1 antagonists holds promise for therapeutic interventions across a range of conditions where succinate signaling is dysregulated. Continued research into the molecular mechanisms underlying SUCNR1 activation will facilitate the design of targeted therapies aimed at mitigating the adverse effects associated with excessive succinate levels.

Q & A

Q. What are the critical molecular interactions mediating succinate binding to SUCNR1?

Succinate binds to SUCNR1 via a hydrophilic, electropositive transmembrane pocket formed by TM1, TM2, TM3, TM7, and ECL2. Key interactions include:

- Salt bridges : Between one carboxyl group of succinate and R281<sup>7.39</sup> (TM7).

- Hydrogen bonds : The same carboxyl group interacts with Y83<sup>2.64</sup> (TM2) and Y30<sup>1.39</sup> (TM1).

- ECL2 stabilization : F175<sup>ECL2</sup> acts as a "lid," preventing ligand release via hydrophobic interactions .

Methodological validation involved alanine substitution mutagenesis coupled with cAMP inhibition and G protein dissociation assays. For example, R281<sup>7.39</sup>A substitution abolished Gi activation, confirming its essential role .

Q. How is SUCNR1 activation experimentally quantified in cellular models?

- cAMP assays : HeLa cells expressing SUCNR1 are treated with agonists (succinate or epoxysuccinate) and forskolin. Intracellular cAMP levels are measured using TR-FRET (LANCE Ultra cAMP kit). EC50 values for epoxysuccinate (~10-fold lower than succinate) reflect its higher potency .

- Flow cytometry : Surface expression of FLAG-tagged SUCNR1 mutants is quantified using FITC-labeled anti-FLAG antibodies to ensure comparable receptor levels before functional assays .

Q. What structural motifs in SUCNR1 are essential for G protein coupling?

SUCNR1 contains conserved GPCR activation motifs (DRY, PIF, NPxxY) but lacks the canonical W6.48 toggle switch, replaced by F6.47. Cryo-EM structures reveal a hydrophobic network (A224<sup>6.27</sup>, L225<sup>6.28</sup>, etc.) at the SUCNR1-Gαi interface. Agonist binding triggers TM5/TM6 outward shifts and TM7 inward movement, enabling Gαi coupling .

Advanced Research Questions

Q. How do structural differences between succinate- and epoxysuccinate-bound SUCNR1 explain their functional divergence?

- Epoxysuccinate-specific interactions : Its cyclic epoxy group restricts conformational flexibility, allowing salt bridges with R99<sup>3.29</sup> and water-mediated hydrogen bonds with Y248<sup>6.51</sup>/Y277<sup>7.35</sup>. These interactions stabilize the active state, enhancing potency (EC50 ~10-fold lower than succinate) .

- Binding pocket dynamics : Epoxysuccinate’s binding pocket is more isolated due to interactions with D174<sup>ECL2</sup> and R281<sup>7.39</sup>, reducing ligand dissociation .

Q. What structural rearrangements occur during SUCNR1 activation compared to antagonist-bound states?

- Agonist vs. antagonist (NF-56-EJ40) : Agonist binding induces outward TM5/TM6 shifts and TM3/TM7 rearrangements. Antagonists like NF-56-EJ40 (bulkier, single carboxyl group) lack these movements, stabilizing an inactive conformation. Notably, R281<sup>7.39</sup> and Y83<sup>2.64</sup> interact with both agonists and antagonists, but only agonists disrupt the F72<sup>2.53</sup>/F285<sup>7.43</sup> hydrophobic core, enabling π-π stacking and G protein coupling .

Q. How can mutagenesis studies guide the design of biased SUCNR1 ligands?

- Residue-specific signaling effects :

- R281<sup>7.39</sup>A: Abolishes Gi activation, critical for both succinate and epoxysuccinate signaling.

- Y83<sup>2.64</sup>A: Reduces succinate signaling by ~50% but minimally affects epoxysuccinate.

- F175<sup>ECL2</sup>A: Disrupts succinate-induced activation but not epoxysuccinate’s .

- Implications : Targeting ECL2 or TM3 residues (e.g., R99<sup>3.29</sup>) could yield ligands with pathway bias (e.g., favoring Gi over β-arrestin) .

Methodological Notes

- Cryo-EM protocols : SUCNR1-Gαi complexes were purified using FLAG-affinity chromatography and LMNG/CHS detergents. Agonists (100 μM) were added during solubilization to stabilize active conformations .

- MD simulations : 400-ns trajectories validated stability of epoxysuccinate-R281<sup>7.39</sup>/R99<sup>3.29</sup> interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.